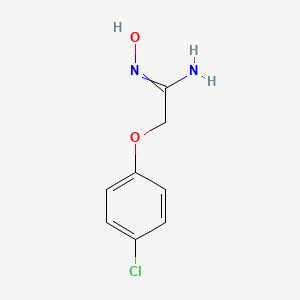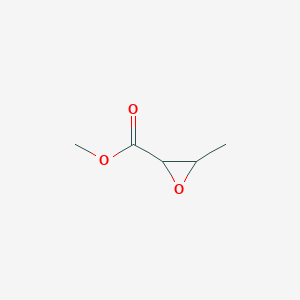
Diethyl 2-(p-tolyl)malonate
Overview
Description
Diethyl 2-(p-tolyl)malonate is a chemical compound with the molecular formula C14H18O4 . It has an average mass of 250.290 Da and a monoisotopic mass of 250.120514 Da . This compound is used in chemical synthesis .
Molecular Structure Analysis
The molecular structure of Diethyl 2-(p-tolyl)malonate consists of 14 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms . The exact mass is 250.12050905 g/mol .Physical And Chemical Properties Analysis
Diethyl 2-(p-tolyl)malonate has a molecular weight of 250.29 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its relative lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 7 . The topological polar surface area is 52.6 Ų . The heavy atom count is 18 .Scientific Research Applications
Electrophilic Amination Reagent
- Diethyl 2-[N-(p-methoxyphenyl)imino]malonate can undergo amination reactions with alkyl Grignard reagents, resulting in N-alkylation products. These products can be converted into N-alkyl-p-anisidines and further into primary amines (Niwa, Takayama, & Shimizu, 2002).
Synthesis of β-Trifluoromethyl-N-acetyltryptophan
- Diethyl 2-[2,2,2-trifluoro-1-(indol-3-yl)ethyl]malonates have been synthesized and converted into syn-isomers of β-Trifluoromethyl-N-acetyltryptophan, showing potential in pharmaceutical research (Gong, Kato, & Kimoto, 1999).
Intermediate for Anticancer Drugs
- Diethyl 2-(2-chloronicotinoyl)malonate is a key intermediate in the synthesis of small molecule anticancer drugs. Its structure has been found in many kinase inhibitors (Xiong et al., 2018).
Bichromophoric Compound Synthesis
- Diethyl 2-(9-anthrylmethyl)-2-(p-N,N-dimethylaminobenzyl)malonate has been synthesized for use in studying exciplex formation, with potential applications in polymer chemistry (Yuan et al., 1989).
Synthesis of Amino Acids
- Diethyl (R)-(1-phenylethyl)malonate, derived from diethyl malonate, has been used in the synthesis of (S,S)-2-Amino-3-phenylbutyric acid, a synthetic amino acid (Tsuchihashi, Mitamura, & Ogura, 1979).
Electro-Organic Syntheses
- Diethyl malonate has been utilized in the co-electrolysis process to yield diethyl adipate and tetraethyl ethane-1,1,2,2-tetracarboxylate, demonstrating its utility in electro-organic syntheses (Baizer & Hallcher, 1976).
Homolytic Bond Dissociation Studies
- Studies of dialkyl malonates, including diethyl malonate, have provided insights into the equilibrium acidities and homolytic bond dissociation enthalpies of acidic C-H bonds, relevant in physical organic chemistry (Zhang & Bordwell, 1994).
Mechanism of Action
Target of Action
Diethyl 2-(p-tolyl)malonate is a chemical compound used in chemical synthesis . .
Mode of Action
As a chemical used in synthesis, it likely interacts with other compounds to form new substances .
Result of Action
As a compound used in chemical synthesis, its primary role may be to react with other substances to form new compounds .
properties
IUPAC Name |
diethyl 2-(4-methylphenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-17-13(15)12(14(16)18-5-2)11-8-6-10(3)7-9-11/h6-9,12H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBSHZUHSDGHLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341184 | |
| Record name | Diethyl 2-(p-tolyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(p-tolyl)malonate | |
CAS RN |
29148-27-4 | |
| Record name | Diethyl 2-(p-tolyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-Methyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1348753.png)



